Abeorphine is classified as a dopamine receptor agonist, specifically targeting D2-like receptors. It is synthesized through complex organic reactions and has been evaluated for its pharmacological profile in various studies. The compound is cataloged under the Chemical Abstracts Service Registry Number 82166-77-6, which aids in its identification within scientific literature and databases.
The synthesis of Abeorphine typically involves multi-step organic reactions. The initial steps often include the formation of key intermediates through reactions such as cyclization and functional group modifications.
The synthesis can be outlined as follows:
Abeorphine's molecular formula is , indicating it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure features a bicyclic system characteristic of benzazepines.
C1CC2=C(C1=O)C(=CN2C)C(C)C
Abeorphine undergoes several chemical transformations:
Abeorphine acts primarily as a dopamine receptor agonist, influencing dopaminergic signaling pathways.
Abeorphine has several scientific uses:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: